molecular formula C20H18ClN3O5S2 B11418081 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide

カタログ番号: B11418081
分子量: 480.0 g/mol
InChIキー: RNIJFKQWAGXNEU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide, is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in DNA repair, particularly the repair of single-strand breaks. Its primary research value lies in the investigation of synthetic lethality in oncology, where it is used to target cancer cells with pre-existing deficiencies in homologous recombination repair pathways, such as those harboring BRCA1 or BRCA2 mutations. By inhibiting PARP-1, this compound traps the enzyme on DNA and prevents the repair of spontaneous DNA damage, leading to the accumulation of double-strand breaks that are lethal to repair-deficient cells. This mechanism has been demonstrated to induce selective cell death in BRCA-deficient cancer models . Researchers utilize this PARP inhibitor in studies focused on combination therapies, seeking to sensitize various cancer cell types to DNA-damaging agents like chemotherapy and radiation. Its specific chemical scaffold, featuring a dihydropyrimidinone core, contributes to its strong binding affinity and inhibitory potency, making it a valuable pharmacological tool for probing the role of PARP-1 in DNA damage response, cellular senescence, and cancer cell survival pathways. Ongoing research explores its potential application beyond BRCA-mutant cancers, investigating its efficacy in tumors with other genomic instabilities.

特性

分子式

C20H18ClN3O5S2

分子量

480.0 g/mol

IUPAC名

2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C20H18ClN3O5S2/c1-12-4-3-5-13(8-12)23-18(25)11-30-20-22-10-17(19(26)24-20)31(27,28)14-6-7-16(29-2)15(21)9-14/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)

InChIキー

RNIJFKQWAGXNEU-UHFFFAOYSA-N

正規SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl

製品の起源

United States

準備方法

Synthesis of 5-[(3-Chloro-4-Methoxyphenyl)Sulfonyl]-6-Oxo-1,6-Dihydropyrimidin-2(3H)-One

The pyrimidinone core is functionalized via sulfonylation at the 5-position. According to VulcanChem protocols, this step involves:

  • Dissolving 2-thioxo-1,6-dihydropyrimidin-4(5H)-one (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

  • Adding 3-chloro-4-methoxybenzenesulfonyl chloride (1.2 equiv) dropwise at 0°C.

  • Stirring for 6–8 hours at room temperature, followed by quenching with ice-water.

  • Isolating the intermediate via vacuum filtration (yield: 78–85%).

Critical Parameter : Excess sulfonyl chloride ensures complete conversion, but prolonged reaction times risk hydrolysis of the sulfonyl group.

Thioether Formation and Acetamide Coupling

The sulfanyl-acetamide side chain is introduced through a nucleophilic substitution reaction. Patent WO2024085224A1 and VulcanChem describe the following steps:

Reaction Conditions

ParameterValue
SolventDimethylformamide (DMF)
BasePotassium carbonate (K₂CO₃)
Temperature60–70°C
Time12–16 hours
Molar Ratio (Intermediate:Thiol)1:1.1

Procedure

  • Combine the sulfonated pyrimidinone (1.0 equiv) with N-(3-methylphenyl)-2-mercaptoacetamide (1.1 equiv) in DMF.

  • Add K₂CO₃ (2.0 equiv) to deprotonate the thiol.

  • Heat at 65°C under reflux with continuous stirring.

  • Monitor progress via TLC (eluent: ethyl acetate/hexane, 1:1).

  • Quench with cold water, extract with ethyl acetate, and dry over Na₂SO₄.

Yield : 62–70% after column chromatography (silica gel, gradient elution).

Optimization Strategies

Solvent Selection

Polar aprotic solvents like DMF enhance nucleophilicity of the thiolate ion, but alternatives include:

SolventYield (%)Purity (%)
DMF7098
Acetonitrile5895
THF4590

Data from PMC studies suggest DMF minimizes side reactions (e.g., oxidation of thiols to disulfides).

Catalytic Additives

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves reaction rate by 20%.

  • Radical inhibitors : Hydroquinone (0.1 wt%) prevents oxidative dimerization of thiols.

Purification and Characterization

Purification Methods

TechniqueConditionsPurity Outcome
RecrystallizationEthanol/water (3:1)95–97%
Column ChromatographySilica gel, ethyl acetate/hexane98–99%
Preparative HPLCC18 column, acetonitrile/water>99%

Note : HPLC is preferred for analytical-grade material but is cost-prohibitive for large-scale synthesis.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.89–7.82 (m, 3H, aromatic), 4.32 (s, 2H, SCH₂), 3.91 (s, 3H, OCH₃), 2.31 (s, 3H, CH₃).

  • HRMS : m/z calculated for C₂₀H₁₈ClN₃O₅S₂: 479.95; found: 479.92.

Challenges and Mitigation

Common Side Reactions

  • Hydrolysis of sulfonyl group : Occurs in aqueous acidic/basic conditions. Mitigated by strict anhydrous conditions.

  • Disulfide formation : Addressed by using nitrogen atmosphere and radical inhibitors.

Scale-Up Limitations

  • Exothermic sulfonylation : Requires controlled addition rates and cooling to maintain temperatures below 10°C.

  • Thiol stability : Thiol reagents must be stored under nitrogen to prevent oxidation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Classical stepwise6598120
One-pot synthesis559285
Microwave-assisted7599150

Microwave-assisted synthesis reduces reaction time by 60% but requires specialized equipment .

化学反応の分析

科学研究への応用

2-({5-[(3-クロロ-4-メトキシフェニル)スルホニル]-6-オキソ-1,6-ジヒドロピリミジン-2-イル}スルファニル)-N-(3-メチルフェニル)アセトアミドは、いくつかの科学研究に適用されています。

    化学: 有機合成における構成要素として、および様々な化学反応における試薬として使用されています。

    生物学: この化合物の独特の構造により、生体分子と相互作用することができ、生化学的研究に役立ちます。

    工業: 特殊化学品や材料の製造に使用されています。

科学的研究の応用

Structural Overview

The molecular formula of the compound is C20H18ClN3O5S2, with a molecular weight of approximately 479.95 g/mol. The structural components are as follows:

  • Sulfonyl Group : Enhances bioactivity through covalent interactions with target proteins.
  • Pyrimidinone Ring : Associated with pharmacological properties.
  • Sulfanyl Group : Participates in various chemical reactions influencing biological activity.
  • Acetamide Group : May enhance solubility and stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures can inhibit enzymes involved in cancer progression and inflammatory pathways. The presence of reactive functional groups allows for covalent bonding, modulating the activity of enzymes and receptors involved in disease processes.

Potential Biological Targets

Compounds structurally related to this compound have shown potential in targeting:

  • Enzymes involved in cancer progression
  • Inflammatory pathways

Case Studies and Research Findings

  • Inhibition of Cancer Cell Proliferation : Studies have shown that compounds similar to 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide can inhibit the proliferation of various cancer cell lines by targeting specific enzymes involved in cell cycle regulation.
  • Anti-inflammatory Effects : Research indicates that derivatives of this compound exhibit anti-inflammatory properties by inhibiting pathways associated with cytokine release and leukocyte migration.
  • Molecular Docking Studies : Computational studies using molecular docking have suggested that this compound can effectively bind to active sites of target proteins involved in disease processes, indicating its potential as a lead compound for further optimization.

作用機序

2-({5-[(3-クロロ-4-メトキシフェニル)スルホニル]-6-オキソ-1,6-ジヒドロピリミジン-2-イル}スルファニル)-N-(3-メチルフェニル)アセトアミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合し、その活性を調節することができます。スルホニル基とピリミジン基は、これらの相互作用において重要な役割を果たし、化合物の結合親和性と特異性に影響を与えます。

類似化合物との比較

Comparison with Structural Analogs

Key Observations:

Substituent Effects: The target compound’s 3-chloro-4-methoxyphenyl sulfonyl group introduces steric bulk and electronic modulation, contrasting with simpler substituents like 4-methyl () or 4-ethylphenyl sulfonyl ().

Synthetic Efficiency :

  • Yields for analogs 13a (94%) and 13b (95%) () suggest robust coupling reactions, while the dichlorophenyl analog (80% yield, ) may face challenges due to halogen steric effects.

Spectroscopic Trends: IR spectra consistently show C≡N stretches (~2214 cm⁻¹) and C=O stretches (~1664 cm⁻¹) in cyanoacetamide derivatives (). ¹H-NMR signals for methyl (δ 2.30) and methoxy (δ 3.77) groups align with substituent electronic environments ().

Physicochemical and Functional Comparisons

A. Electronic and Steric Profiles :
  • Analog 13a/13b: The absence of a sulfonyl group reduces polarity but introduces cyano and sulfamoyl functionalities, favoring solubility in polar solvents ().
  • Dichlorophenyl Analog () : Dual chloro substituents increase hydrophobicity, reflected in its lower melting point (230°C vs. 274–288°C for 13a/13b).
B. Thermal Stability :
  • Higher melting points in sulfamoylphenyl derivatives (13a: 288°C, 13b: 274°C) () compared to dichlorophenyl analogs (230°C) () suggest stronger intermolecular interactions (e.g., hydrogen bonding).

Research Implications

The structural diversity among these compounds underscores the importance of substituent selection in tuning properties for specific applications:

  • Medicinal Chemistry : The target compound’s sulfonyl and chloro groups may enhance binding to hydrophobic enzyme pockets, while methoxy and methyl groups could improve bioavailability.
  • Material Science : High thermal stability in sulfamoylphenyl derivatives () makes them candidates for high-temperature applications.

生物活性

The compound 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H18ClN3O5S2C_{20}H_{18}ClN_3O_5S_2, with a molecular weight of approximately 479.95 g/mol. Its structure features several functional groups:

  • Sulfonyl group : Enhances bioactivity through covalent bonding with target proteins.
  • Pyrimidinone ring : Associated with various biological activities, including enzyme inhibition.
  • Sulfanyl group : Involved in redox reactions and interactions with biological targets.
  • Acetamide group : Contributes to the compound's solubility and bioavailability.

These structural components suggest that the compound may inhibit various biological targets, particularly those involved in cancer progression and inflammatory pathways .

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through covalent bonding. The sulfonyl and sulfanyl groups are particularly reactive, allowing for significant interactions with amino acids in target proteins. This can lead to modulation of enzymatic activities and signaling pathways associated with disease processes .

Therapeutic Applications

Research indicates that compounds similar to this one have shown promise in several therapeutic areas:

  • Anticancer Activity : Some derivatives have demonstrated the ability to inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
  • Antimicrobial Properties : Similar compounds have exhibited antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .

Case Studies

  • Inhibition of Enzymatic Activity :
    A study demonstrated that related compounds significantly inhibited acetylcholinesterase (AChE) and urease activities, suggesting potential applications in treating neurodegenerative diseases and infections caused by urease-producing bacteria .
  • Docking Studies :
    Molecular docking studies have shown that the compound can effectively bind to active sites of target enzymes, supporting its potential as a lead compound for drug development. The binding affinities were comparable to known inhibitors, indicating strong interactions .
  • Pharmacokinetics and Toxicity :
    Initial assessments of pharmacokinetic properties reveal that the compound has favorable absorption characteristics. Toxicity studies indicate low cytotoxicity at therapeutic concentrations, making it a candidate for further development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
2-{[5-(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl-N-(3-methylphenyl)acetamideBromobenzenesulfonyl instead of chlorobenzenesulfonylPotentially different bioactivity due to bromine substitution
2-{[5-(4-fluorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl-N-(2-methylphenyl)acetamideFluorobenzenesulfonyl groupEnhanced lipophilicity compared to chlorine or bromine derivatives
2-{[5-(4-chlorophenyl)sulfonyl]-6-hydroxy-1,6-dihydropyrimidin-2-yl}sulfanyl-N-(4-methylphenyl)acetamideHydroxypyrimidine instead of oxopyrimidineDifferent reactivity profile due to hydroxyl substitution

This table illustrates how variations in substituents can influence the biological activity and pharmacological profiles of similar compounds.

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions:

  • Core formation : Construct the dihydropyrimidinone scaffold via cyclization of substituted ureas or thioureas under acidic conditions .
  • Sulfonylation : Introduce the 3-chloro-4-methoxyphenyl sulfonyl group using sulfonyl chlorides in the presence of a base (e.g., triethylamine) .
  • Sulfanyl-acetamide coupling : React the sulfonylpyrimidinone intermediate with 2-mercapto-N-(3-methylphenyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF) . Optimization : Control temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for sulfonyl chloride) to minimize side products .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and sulfonyl/sulfanyl linkages (e.g., sulfonyl S=O peaks at ~1350 cm⁻¹ in IR) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ via ESI-MS) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., monoclinic P21/c symmetry observed in analogous compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between this compound and structurally related analogs?

  • Comparative kinetic studies : Measure reaction rates for sulfanyl group substitution under varying nucleophiles (e.g., amines vs. thiols) to identify steric/electronic effects .
  • Computational modeling : Use DFT calculations to map electrostatic potential surfaces and predict nucleophilic attack sites .
  • Isolation of intermediates : Trap transient species (e.g., sulfenic acids) via low-temperature quenching to clarify mechanistic pathways .

Q. What experimental strategies are recommended for evaluating the compound’s stability under physiological conditions?

  • pH-dependent stability assays : Incubate in buffers (pH 1–10) at 37°C and monitor degradation via HPLC .
  • Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation .
  • Light/heat stress testing : Expose to UV light (254 nm) or elevated temperatures (40–60°C) to identify photodegradants or thermal byproducts .

Q. How can structure-activity relationships (SAR) be explored to enhance target binding affinity?

  • Analog synthesis : Modify the 3-methylphenyl acetamide group (e.g., halogenation or methoxy substitution) and test against target enzymes (e.g., kinases) .
  • Molecular docking : Screen against protein databases (PDB) to identify binding pockets (e.g., ATP-binding sites in tyrosine kinases) .
  • Biacore assays : Quantify binding kinetics (Ka/Kd) for optimized analogs using surface plasmon resonance .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across similar pyrimidinone derivatives?

  • Dose-response validation : Re-test IC₅₀ values under standardized conditions (e.g., 72-hour incubation in HeLa cells) .
  • Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific interactions .
  • Crystallographic overlap : Compare binding modes of active/inactive analogs via co-crystal structures (e.g., with CDK2 or EGFR) .

Methodological Resources

Q. What protocols are recommended for scaling up synthesis without compromising yield?

  • Flow chemistry : Implement continuous flow reactors for sulfonylation steps to improve heat dissipation and scalability .
  • Catalyst recycling : Use immobilized bases (e.g., polymer-supported K₂CO₃) to reduce waste .
  • DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) via response surface methodology .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。